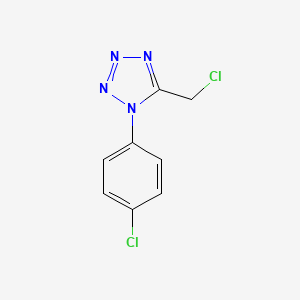

5-(chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole

Beschreibung

Significance of the Tetrazole Heterocyclic Ring System in Advanced Organic Synthesis and Materials Science Research

The tetrazole ring is a unique structural motif that, despite not being found in natural sources, has become indispensable in several scientific domains. chemicalbook.com Its high nitrogen content, planarity, and aromatic character contribute to a set of physicochemical properties that are highly sought after in both organic synthesis and materials science.

In medicinal chemistry and organic synthesis, the tetrazole group is widely recognized as a non-classical bioisostere of the carboxylic acid group. sigmaaldrich.com This is attributed to their comparable pKa values and the similar spatial arrangement of the tetrazolate anion relative to the carboxylate group. This bioisosteric relationship allows medicinal chemists to replace carboxylic acid moieties in drug candidates to enhance metabolic stability, improve lipid solubility, and modulate pharmacokinetic profiles. beilstein-journals.org Furthermore, 1,5-disubstituted tetrazoles can serve as metabolically stable surrogates for cis-amide bonds, a crucial feature in the design of peptidomimetics. nih.gov The tetrazole scaffold is a component in numerous marketed drugs, highlighting its clinical importance. nih.gov

In materials science, the high nitrogen content of the tetrazole ring is leveraged for the development of high-energy materials, such as explosives and rocket propellants. beilstein-journals.org The decomposition of these compounds releases large volumes of nitrogen gas, a key characteristic of energetic materials. The ability of the tetrazole nitrogen atoms to coordinate with metal ions has also made them valuable ligands in the construction of functional metal-organic frameworks (MOFs). chemicalbook.com These materials have applications in areas such as gas storage and catalysis. Additionally, synthetic polymers incorporating tetrazole fragments are being explored as advanced materials for applications like carbon dioxide capture. chemicalbook.com

| Property | Significance | Primary Application Area |

|---|---|---|

| High Nitrogen Content | Source of N2 gas upon decomposition; multiple coordination sites. | Materials Science (Energetic Materials, MOFs) |

| Aromaticity & Stability | Confers high thermal and metabolic stability. nih.gov | Medicinal Chemistry, Materials Science |

| Acidity (pKa ≈ 4.5-5.0) | Allows it to act as a bioisostere of carboxylic acids. sigmaaldrich.com | Medicinal Chemistry (Drug Design) |

| Planar Structure | Facilitates interactions with biological receptors. sigmaaldrich.com | Medicinal Chemistry |

Overview of N-Substituted and 5-Substituted Tetrazole Derivatives in Contemporary Academic Investigations

The versatility of the tetrazole ring is fully realized through the synthesis of its substituted derivatives. The substitution pattern on the tetrazole core, primarily at the N-1, N-2, and C-5 positions, dictates the compound's properties and applications. Contemporary research extensively investigates N-substituted and 5-substituted tetrazoles, leading to a vast library of functionalized molecules.

5-Substituted-1H-tetrazoles are the most widely studied class, largely due to their role as carboxylic acid surrogates. sigmaaldrich.com The substituent at the C-5 position can be varied extensively, allowing for the fine-tuning of the molecule's biological activity and physical properties. The synthesis of these compounds is often achieved via the [3+2] cycloaddition of an organic nitrile with an azide (B81097) source. uni.lu These derivatives are central to the development of drugs across various therapeutic areas, including cardiovascular and antibacterial agents. sigmaaldrich.com

N-Substituted tetrazoles , particularly 1,5-disubstituted derivatives, represent another critical area of investigation. In these systems, substituents are present at both a nitrogen atom (typically N-1 or N-2) and the C-5 carbon. As previously mentioned, 1,5-disubstituted tetrazoles are effective mimics of the cis-amide bond, a conformationally restricted peptide linkage. nih.gov This has made them valuable tools in the design of enzyme inhibitors and other peptidomimetic structures. The synthesis of these compounds can be more complex, often involving multicomponent reactions like the Ugi-azide reaction, which allows for the rapid assembly of molecular complexity from simple starting materials. mdpi.com Research into these derivatives has yielded potent antiproliferative agents and neurotransmitter reuptake inhibitors. nih.govnih.gov

| Derivative Type | Key Structural Feature | Primary Role in Research | Common Synthetic Route |

|---|---|---|---|

| 5-Substituted-1H-tetrazole | Substituent at C-5; Unsubstituted N-H group. | Carboxylic acid bioisostere. sigmaaldrich.com | [3+2] cycloaddition of nitriles and azides. uni.lu |

| 1,5-Disubstituted-tetrazole | Substituents at N-1 and C-5 positions. | cis-Amide bond bioisostere; complex scaffolds. nih.gov | Multicomponent reactions (e.g., Ugi-azide). mdpi.com |

Positioning of 5-(chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole within the Landscape of Functionalized Tetrazole Research

The compound this compound is a 1,5-disubstituted tetrazole derivative. While specific, in-depth studies on this exact molecule are not prominent in the available literature, its structure allows it to be positioned as a potentially valuable synthetic intermediate within the broader field of functionalized tetrazole research. Its utility stems from the combination of two key structural features: the N-aryl substituent and the C-5 reactive group.

The 1-(4-chlorophenyl) Group: The presence of the 4-chlorophenyl group at the N-1 position firmly defines the molecule as a specific, stable regioisomer. N-aryl substitution is a common strategy in tetrazole chemistry to modulate the electronic properties of the ring and to serve as a scaffold for building larger, more complex molecules. This group enhances the lipophilicity of the molecule compared to an N-unsubstituted tetrazole and can participate in aromatic interactions within a biological target or material matrix.

The 5-(chloromethyl) Group: The chloromethyl group at the C-5 position is the most significant feature from a synthetic standpoint. The carbon-chlorine bond in a chloromethyl group attached to an electron-withdrawing system like the tetrazole ring is reactive towards nucleophilic substitution. This makes this compound a versatile electrophilic building block. It can be used to introduce the 1-(4-chlorophenyl)tetrazol-5-ylmethyl moiety into a wide range of molecules, such as amines, alcohols, thiols, and carbanions. This synthetic handle is analogous to that of 5-chloromethyl-1H-tetrazole, a known precursor for more complex 1-substituted tetrazole-5-carbaldehydes. beilstein-archives.org

Therefore, this compound is best positioned not as an end-product with a defined application, but as a strategic intermediate for the synthesis of diverse, functionalized 1,5-disubstituted tetrazoles. Its structure combines the stability and electronic influence of the N-(4-chlorophenyl) group with the synthetic versatility of the 5-(chloromethyl) group, making it a potentially powerful tool for creating novel compound libraries for screening in medicinal chemistry and for developing new functional materials.

| Property | Value |

|---|---|

| Molecular Formula | C8H6Cl2N4 |

| Molecular Weight | 229.07 g/mol |

| Class | 1,5-Disubstituted Tetrazole |

| Key Functional Groups | N-(4-chlorophenyl), C-(chloromethyl) |

| Potential Role | Synthetic Intermediate / Building Block |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(chloromethyl)-1-(4-chlorophenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N4/c9-5-8-11-12-13-14(8)7-3-1-6(10)2-4-7/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJJROXYRARSPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=N2)CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 5 Chloromethyl 1 4 Chlorophenyl 1h Tetrazole

Historical Development and Evolution of Tetrazole Synthesis Relevant to 5-Substituted and N1-Substituted Systems

The journey of tetrazole synthesis began in 1885 with the first synthesis of a tetrazole derivative by Swedish chemist J. A. Bladin. nih.gov Initially, the reaction of dicyanophenylhydrazine with nitrous acid led to the formation of a compound with the chemical formula C₈H₅N₅, which was later named "tetrazole". nih.gov This pioneering work laid the groundwork for over a century of advancements in heterocyclic chemistry.

A pivotal moment in the synthesis of 5-substituted 1H-tetrazoles came in 1901 when Hantzsch and his colleagues reported the synthesis of 5-amino-1H-tetrazole from cyanamide (B42294) and hydrazoic acid. thieme-connect.com This reaction, a [3+2] cycloaddition of an azide (B81097) with a nitrile, has become the conventional and most widely employed method for constructing the tetrazole ring. nih.govthieme-connect.com However, the early use of hydrazoic acid and hydrogen cyanide as primary reactants posed significant challenges due to their high volatility, toxicity, and explosive nature. thieme-connect.com These safety concerns, coupled with issues like moisture-sensitive reaction conditions and the need for strong Lewis acids, spurred further research into modifying and improving synthetic protocols. thieme-connect.com

A significant breakthrough occurred in 1958 when Finnegan and co-workers developed an improved and safer procedure for preparing 5-substituted 1H-tetrazoles. thieme-connect.com Their method utilized inorganic sodium azide and ammonium (B1175870) chloride in dimethylformamide (DMF), which circumvented the need for handling hazardous hydrazoic acid directly. thieme-connect.com This development made the synthesis of 5-substituted tetrazoles more accessible and safer for broader application.

The synthesis of N1-substituted tetrazoles has also seen considerable evolution. Early methods often resulted in a mixture of N1 and N2 isomers, necessitating tedious separation processes. The regioselective synthesis of N-substituted tetrazoles has been a persistent challenge and an area of active research. Various strategies have been developed over the years to control the position of substitution on the tetrazole ring, including the use of specific catalysts and directing groups.

The historical progression of tetrazole synthesis showcases a clear trend towards developing safer, more efficient, and more versatile methodologies. From the initial hazardous procedures to the use of milder reagents and catalytic systems, the field has continuously evolved to meet the demands of modern organic synthesis.

Advanced Precursor Chemistry and Strategic Starting Materials for Target Compound Synthesis

The synthesis of 5-(chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole necessitates careful selection of starting materials that provide the key structural components of the target molecule: the 4-chlorophenyl group at the N1 position, the chloromethyl group at the C5 position, and the tetrazole ring itself.

Strategic Starting Materials:

For the N1-Substituent (4-chlorophenyl group): The most common precursor is 4-chloroaniline . This can be converted into an aryl azide, a key intermediate for many tetrazole syntheses. Alternatively, diaryliodonium salts containing the 4-chlorophenyl moiety have emerged as effective arylating agents for pre-formed tetrazole rings.

For the C5-Substituent (chloromethyl group): Chloroacetonitrile is a primary and direct precursor for introducing the chloromethyl group at the C5 position of the tetrazole ring. Its nitrile functionality is poised for cycloaddition with an azide.

For the Tetrazole Ring Formation: Sodium azide (NaN₃) is the most common and cost-effective source of the azide component for the cycloaddition reaction. In some methods, trimethylsilyl (B98337) azide (TMSN₃) is used as a safer alternative to hydrazoic acid. scielo.org.za

Advanced Precursor Chemistry:

The evolution of synthetic methods has introduced more sophisticated precursors and reagents to enhance efficiency and regioselectivity. For instance, the in situ generation of hydrazoic acid from sodium azide and an acid (like ammonium chloride) is a common strategy to avoid handling the highly toxic and explosive pure acid. thieme-connect.com

Furthermore, the development of organometallic reagents and catalysts has opened new avenues for precursor activation. For example, the use of zinc salts can facilitate the cycloaddition of less reactive nitriles. scielo.org.za The strategic choice of these precursors is paramount in designing a successful and efficient synthesis of the target compound.

Detailed Reaction Pathways and Mechanistic Considerations

The construction of the this compound scaffold can be achieved through several sophisticated synthetic routes. These pathways primarily revolve around the formation of the tetrazole ring and the subsequent or concurrent introduction of the required substituents.

The [3+2] cycloaddition reaction between a nitrile and an azide is the most fundamental and widely used method for synthesizing 5-substituted tetrazoles. nih.govthieme-connect.com This reaction involves the 1,3-dipolar cycloaddition of an azide (the 1,3-dipole) to the carbon-nitrogen triple bond of a nitrile (the dipolarophile). nih.gov

In the context of synthesizing the target compound, this would typically involve the reaction of chloroacetonitrile with an azide source. To obtain the N1-substituted product, a pre-formed aryl azide, 4-chlorophenyl azide , would be reacted with chloroacetonitrile.

Mechanism: The reaction proceeds through a concerted mechanism where the terminal nitrogen atoms of the azide attack the carbon and nitrogen atoms of the nitrile simultaneously, forming a five-membered ring in a single step. The regioselectivity of the cycloaddition to form the 1,5-disubstituted tetrazole is generally favored.

Various catalysts have been developed to improve the efficiency and broaden the scope of this reaction. These include Lewis acids like zinc salts (e.g., ZnBr₂) and copper salts (e.g., CuSO₄·5H₂O), as well as heterogeneous catalysts. scielo.org.zascielo.br These catalysts are believed to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide.

Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like substituted tetrazoles in a single step from three or more starting materials. The Ugi and Passerini reactions, traditionally used for synthesizing α-amino acid derivatives, have been adapted for tetrazole synthesis by replacing the carboxylic acid component with hydrazoic acid (HN₃). nih.gov

For the synthesis of this compound, a hypothetical Ugi-type MCR could involve the reaction of 4-chloroaniline , an isocyanide, chloroacetaldehyde (as a precursor to the chloromethyl group), and an azide source. However, the direct application to this specific target might be challenging and require significant optimization. The primary advantage of MCRs lies in their convergent nature, allowing for the rapid generation of diverse tetrazole libraries. nih.gov

This approach is a specific application of the [3+2] cycloaddition discussed earlier, focusing on the nitrile as the key building block for the C5 position. The reaction of various aryl and alkyl nitriles with sodium azide is a well-established method for producing 5-substituted-1H-tetrazoles. scielo.br

To synthesize the target compound, a two-step process is often employed. First, chloroacetonitrile is reacted with sodium azide to form 5-(chloromethyl)-1H-tetrazole . This intermediate is then subjected to N-arylation to introduce the 4-chlorophenyl group at the N1 position. This two-step approach allows for a modular synthesis where the C5 and N1 substituents can be varied independently.

Numerous catalytic systems have been reported to facilitate the cycloaddition of nitriles with sodium azide, including silica (B1680970) sulfuric acid, which offers a heterogeneous and reusable catalytic option. mdpi.com

The regioselective functionalization of a pre-formed tetrazole ring is a crucial strategy for synthesizing specifically substituted tetrazoles like the target compound.

N1-Arylation: Starting with 5-(chloromethyl)-1H-tetrazole , the introduction of the 4-chlorophenyl group at the N1 position is a key transformation. Traditional N-alkylation and N-arylation methods often yield a mixture of N1 and N2 isomers. However, recent advancements have led to the development of highly regioselective methods. The use of diaryliodonium salts has emerged as a promising metal-free strategy for the regioselective N2-arylation of 5-substituted-1H-tetrazoles. While this specific method favors the N2 position, other catalytic systems and reaction conditions can be tailored to favor N1-arylation. For instance, copper-catalyzed N-arylation reactions have shown good selectivity in certain cases.

C5-Functionalization: While less common for the synthesis of the target compound where the C5 substituent is introduced early via the nitrile, methods for the functionalization of the C5 position of a pre-formed tetrazole ring do exist. These often involve the deprotonation of the C5-H bond of an N-substituted tetrazole with a strong base, followed by reaction with an electrophile. This strategy is more applicable for introducing other functional groups at the C5 position.

Interactive Data Table: Comparison of Synthetic Strategies

| Synthetic Strategy | Key Precursors | Key Intermediates | Advantages | Disadvantages |

| [3+2] Cycloaddition | 4-chlorophenyl azide, Chloroacetonitrile | None (Direct formation) | Convergent, often high yielding | Requires synthesis of potentially unstable aryl azide |

| Nitrile Cycloaddition followed by N-Arylation | Chloroacetonitrile, Sodium azide, 4-chlorophenylating agent | 5-(chloromethyl)-1H-tetrazole | Modular, allows for diversification at N1 | Two-step process, potential for isomeric mixtures in N-arylation |

| Multi-component Reaction (Ugi-type) | 4-chloroaniline, Isocyanide, Chloroacetaldehyde, Azide source | Iminium ion, Nitrilium ion | High atom economy, rapid access to complexity | May require significant optimization for specific target |

Chlorination Methodologies for the 5-Substituted Position (e.g., Thionyl Chloride)

The conversion of a 5-hydroxymethyl group on a tetrazole ring to a 5-chloromethyl group is a critical step in the synthesis of the target compound. A common and effective reagent for this transformation is thionyl chloride (SOCl₂). This method is advantageous as it produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which can be easily removed from the reaction mixture, simplifying the purification process.

The general procedure involves the reaction of the 5-hydroxymethyl tetrazole precursor with thionyl chloride. In a typical synthesis, the hydroxyl group at the 5-position is converted to a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the desired chloromethyl derivative.

A patented method for a similar transformation involves dissolving a 5-hydroxymethyl tetrazole and a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF). Thionyl chloride is then added to the reaction mixture, which is stirred for a period of 4 to 20 hours to facilitate the chlorination. The product is then isolated through filtration and purification. While this patented process describes the chlorination of a different tetrazole derivative, the fundamental chemical transformation is analogous and applicable to the synthesis of this compound from its corresponding alcohol precursor.

Catalytic Approaches in the Synthesis of this compound and Related Derivatives

Catalysis plays a pivotal role in the synthesis of the tetrazole core, offering routes that are often more efficient and selective than traditional methods. Both heterogeneous and homogeneous catalysts have been extensively explored for the formation of tetrazole rings.

Application of Heterogeneous Catalysts (e.g., Nano Nickel Ferrite (B1171679), Biosynthesized Ag/Sodium Borosilicate Nanocomposites)

Heterogeneous catalysts are favored for their ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. rsc.org Various nanomaterials have emerged as highly efficient catalysts for tetrazole synthesis.

Nano Nickel Ferrite (NiFe₂O₄): These magnetic nanoparticles have demonstrated high efficiency in catalyzing the [3+2] cycloaddition reaction between nitriles and sodium azide to form 5-substituted-1H-tetrazoles. The magnetic nature of nano nickel ferrite allows for its straightforward recovery using an external magnet, and it can be reused for multiple reaction cycles without a significant loss of catalytic activity.

Biosynthesized Ag/Sodium Borosilicate Nanocomposites (ASBN): Another green approach involves the use of silver nanoparticles supported on sodium borosilicate glass. These nanocomposites can be synthesized using plant extracts as reducing and stabilizing agents, avoiding the use of toxic chemicals. ASBN has been successfully employed as a recyclable catalyst for the synthesis of 1-substituted-1H-tetrazoles. rsc.org

Other notable heterogeneous catalysts for tetrazole synthesis include:

Cobalt–Nickel on Magnetic Mesoporous Hollow Spheres: This catalyst has shown high activity in the synthesis of tetrazoles from aromatic nitriles and sodium azide, with excellent product yields in short reaction times. nih.gov

Zinc Sulfide Nanoparticles: These have been used as a recyclable catalyst for the one-pot, three-component synthesis of tetrazoles under ultrasound irradiation. researchgate.net

The table below summarizes the performance of various heterogeneous catalysts in tetrazole synthesis.

| Catalyst | Reaction Type | Key Advantages |

| Nano Nickel Ferrite (NiFe₂O₄) | [3+2] Cycloaddition | Magnetic, easily separable, recyclable |

| Ag/Sodium Borosilicate Nanocomposites (ASBN) | 1-substituted tetrazole synthesis | Biosynthesized, recyclable, green |

| Cobalt–Nickel on Magnetic Mesoporous Hollow Spheres | [3+2] Cycloaddition | High activity, short reaction times, recyclable |

| Zinc Sulfide Nanoparticles | One-pot three-component synthesis | Recyclable, applicable with ultrasound irradiation |

Homogeneous Catalysis in Tetrazole Formation

Homogeneous catalysis, particularly through multicomponent reactions, offers a powerful strategy for the synthesis of complex molecules like 1,5-disubstituted tetrazoles in a single step. The Ugi-azide reaction is a prominent example of such a process. scielo.org.mxmdpi.combeilstein-journals.org

The Ugi-azide is a four-component reaction that involves an aldehyde, an amine, an isocyanide, and an azide source (commonly trimethylsilyl azide) to produce a 1,5-disubstituted tetrazole. scielo.org.mxmdpi.combeilstein-journals.org The reaction proceeds through a series of steps:

Formation of an imine from the aldehyde and amine.

Protonation of the imine and subsequent nucleophilic attack by the isocyanide to form a nitrilium ion.

Trapping of the nitrilium ion by the azide anion.

An intramolecular 1,5-dipolar electrocyclization to form the tetrazole ring. scielo.org.mx

This reaction is highly versatile and can be used to generate a wide library of 1,5-disubstituted tetrazoles by varying the starting components. For the synthesis of the precursor to the target compound, 1-(4-chlorophenyl)-5-(hydroxymethyl)-1H-tetrazole, one could envision a Ugi-azide reaction employing formaldehyde, 4-chloroaniline, a suitable isocyanide, and an azide source.

Green Chemistry Principles and Sustainable Synthetic Routes for Tetrazole Derivatives

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for tetrazoles, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.orgresearchgate.netosi.lv

Aqueous and Solvent-Free Synthesis: Several green synthetic protocols for tetrazoles have been developed that utilize water as a solvent or are conducted under solvent-free conditions. mdpi.comrsc.orgresearchgate.net For instance, the Ugi-azide reaction for the synthesis of 1,5-disubstituted tetrazoles has been successfully performed in aqueous micelles. mdpi.com This approach uses a surfactant to create hydrophobic pockets in water, allowing the reaction to proceed efficiently. Solvent-free syntheses, often facilitated by recyclable catalysts, eliminate the need for potentially harmful organic solvents, thereby reducing environmental impact. researchgate.net

Recyclable Catalysts: As discussed in the section on heterogeneous catalysis, the use of catalysts that can be easily recovered and reused is a cornerstone of green chemistry. Magnetic nanoparticles, such as nano nickel ferrite, are particularly advantageous in this regard, as they can be separated from the reaction mixture using a simple magnet. rsc.org

Energy Efficiency: The use of alternative energy sources like microwave irradiation and ultrasound can often lead to shorter reaction times and increased product yields, contributing to more energy-efficient synthetic processes. researchgate.net Microwave-assisted synthesis, for example, has been shown to accelerate the conversion of nitriles to 5-substituted 1H-tetrazoles.

The application of these green chemistry principles not only makes the synthesis of tetrazole derivatives more environmentally benign but can also lead to more cost-effective and efficient manufacturing processes. osi.lv

Chemical Reactivity and Strategic Derivatization of 5 Chloromethyl 1 4 Chlorophenyl 1h Tetrazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group at the 5-position of the tetrazole ring is highly susceptible to nucleophilic substitution, making it a key site for molecular modification. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups, leading to a wide array of derivatives.

Common nucleophilic substitution reactions include:

Thiolation: Reaction with thiols or their corresponding thiolates introduces a thioether linkage. For instance, sulfanylation using 1-phenyl-1H-tetrazole-5-thiol can yield sulfonyl derivatives.

Amination: Amines can displace the chloride to form aminomethyl-tetrazole derivatives.

Alkoxylation: Alkoxides react to form ether derivatives.

The ease of these reactions makes the chloromethyl group a critical handle for derivatization, enabling the synthesis of compounds with tailored properties. For example, conversion to azides or thioethers is a common strategy, in contrast to the relative inertness of a simple methyl group.

| Nucleophile | Product Type | Significance |

|---|---|---|

| Thiols (R-SH) | Thioethers (-SCH₂R) | Introduces sulfur, which can enhance metabolic stability in drug design. |

| Amines (R-NH₂) | Amines (-CH₂NHR) | Allows for the introduction of basic centers and further functionalization. |

| Alkoxides (R-O⁻) | Ethers (-CH₂OR) | Modifies polarity and solubility characteristics. |

| Azide (B81097) (N₃⁻) | Azides (-CH₂N₃) | Enables "click chemistry" for the synthesis of more complex molecules. |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the 4-Chlorophenyl Moiety

The 4-chlorophenyl group attached to the N1 position of the tetrazole ring can undergo both electrophilic and nucleophilic aromatic substitution, although its reactivity is influenced by the electronic properties of both the chlorine atom and the tetrazole ring.

Electrophilic Aromatic Substitution: The chlorine atom is an ortho-, para-directing group, but it is also deactivating due to its inductive electron-withdrawing effect. uci.edu The tetrazole ring itself is a strong electron-withdrawing group, which further deactivates the phenyl ring towards electrophilic attack. nih.gov Consequently, forcing conditions are generally required for electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The substitution will predominantly occur at the positions ortho to the chlorine atom (and meta to the tetrazole ring).

Nucleophilic Aromatic Substitution (SNAr): Aryl halides are typically unreactive towards nucleophiles under standard SN1 and SN2 conditions. libretexts.org However, nucleophilic aromatic substitution can occur if the aromatic ring is sufficiently activated by strong electron-withdrawing groups. libretexts.org The tetrazole ring's electron-withdrawing nature can facilitate SNAr reactions on the 4-chlorophenyl moiety, particularly with strong nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. libretexts.orgsemanticscholar.org For substitution to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the anionic intermediate. libretexts.org

Reactions Involving the Tetrazole Ring System: Stability and Transformations

The tetrazole ring is known for its high nitrogen content and considerable thermal and chemical stability. nih.gov It is generally resistant to various reagents like oxidants, acids, and bases. nih.gov Despite this stability, the tetrazole ring can participate in certain transformations.

Cycloaddition Reactions: The tetrazole ring can theoretically participate in [3+2] cycloaddition reactions with alkenes or alkynes, although this is not a common transformation for this specific derivative.

Photochemical Reactions: UV irradiation can induce cleavage of the tetrazole ring, leading to various photoproducts. nih.gov This reactivity can be harnessed for synthetic purposes, though achieving selectivity can be challenging. nih.gov

Acidity and Basicity: The tetrazole ring possesses both acidic and basic properties. nih.gov The N-H tautomer of unsubstituted tetrazoles is notably acidic. arkat-usa.org In 1,5-disubstituted tetrazoles like the title compound, the most basic centers are the nitrogen atoms at the 3- and 4-positions, which can participate in hydrogen bonding and π-π stacking interactions. acs.orgnih.gov

Synthesis of Advanced Tetrazole-Containing Derivatives as Organic Synthons

5-(chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole serves as a valuable building block, or synthon, for the creation of more complex molecules. The reactivity of the chloromethyl group is the primary avenue for its use in constructing advanced derivatives.

One key strategy involves the use of palladium-catalyzed cross-coupling reactions to attach aryl or heteroaryl groups to the chloromethyl position, creating molecules with potential applications in drug discovery. Furthermore, the conversion of the chloromethyl group to an aldehyde provides a versatile intermediate for a variety of subsequent transformations, including multicomponent reactions. beilstein-journals.org The synthesis of 1-substituted tetrazole-5-carbaldehydes, however, can be challenging. beilstein-journals.org

The ability to easily introduce a wide range of functionalities makes this compound a key starting material for creating libraries of tetrazole-containing compounds for screening in various applications.

| Reaction Type | Intermediate/Product | Application |

|---|---|---|

| Palladium-catalyzed cross-coupling | Aryl/heteroaryl-methyl-tetrazoles | Synthesis of drug-like molecules. |

| Oxidation of derived alcohol | Tetrazole-5-carbaldehyde | Versatile intermediate for further synthesis. beilstein-journals.org |

| Nucleophilic substitution | Diverse functionalized tetrazoles | Creation of compound libraries for screening. |

Exploration of Chelation and Complexation Properties with Metal Centers

Tetrazole derivatives are well-known for their ability to coordinate with metal ions, acting as ligands in the formation of coordination complexes. arkat-usa.org The nitrogen-rich tetrazole ring can bind to metal centers through its nitrogen atoms. In N1-substituted tetrazoles, the nitrogen atom at the N4 position is typically the most basic and, therefore, the primary site of coordination. arkat-usa.orgresearchgate.net

The coordination of tetrazole ligands to metal ions like Zn(II), Cu(II), Co(II), and Ni(II) can lead to the formation of metal-organic frameworks (MOFs) with diverse structures and applications. arkat-usa.orgrsc.org These complexes have shown potential in various fields, including medicinal chemistry, where they may exhibit enhanced biological activity compared to the uncoordinated ligands. arkat-usa.org The specific coordination geometry and the resulting properties of the complex depend on the metal ion, the substituents on the tetrazole ring, and the reaction conditions. arkat-usa.org While specific studies on the chelation of this compound may be limited, the general principles of tetrazole coordination chemistry suggest its potential to form stable complexes with a variety of metal centers. arkat-usa.orgresearchgate.net

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, HSQC) for Structural Assignment

High-Resolution NMR spectroscopy is an essential tool for determining the precise molecular structure of a compound.

¹H NMR: A proton NMR spectrum for 5-(chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole would be expected to show distinct signals for the different types of protons. The chloromethyl group (-CH₂Cl) would likely appear as a singlet in the region of 4.5-5.5 ppm. The protons on the 4-chlorophenyl ring would typically present as two doublets in the aromatic region (7.0-8.0 ppm), characteristic of a para-substituted benzene ring.

¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon atom. Expected signals would include one for the chloromethyl carbon, one for the tetrazole ring carbon, and four for the carbons of the 4-chlorophenyl ring (two with higher intensity for the equivalent CH carbons and two with lower intensity for the quaternary carbons).

2D-NMR (e.g., HSQC): Heteronuclear Single Quantum Coherence (HSQC) experiments would be used to correlate the signals in the ¹H NMR spectrum with their directly attached carbons in the ¹³C NMR spectrum, confirming the assignments of the -CH₂Cl and aromatic C-H groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Chloromethyl (-CH₂) | ~4.5 - 5.5 (singlet) | ~40 - 50 |

| Tetrazole (C5) | - | ~150 - 160 |

| 4-Chlorophenyl (CH) | ~7.4 - 7.8 (doublet) | ~125 - 130 |

| 4-Chlorophenyl (CH) | ~7.6 - 8.0 (doublet) | ~128 - 132 |

| 4-Chlorophenyl (C-Cl) | - | ~135 - 140 |

Note: These are predicted values based on similar structures and are for illustrative purposes only.

Mass Spectrometry (MS) Techniques (ESI-MS, EI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns. The molecular weight of this compound is 229.07 g/mol (for C₈H₆Cl₂N₄).

ESI-MS (Electrospray Ionization): This soft ionization technique would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 230 or a sodium adduct [M+Na]⁺ at m/z 252.

EI-MS (Electron Ionization): This higher-energy technique would show the molecular ion peak (M⁺) at m/z 229 and would likely produce characteristic fragmentation patterns. Common fragmentation for tetrazoles involves the loss of a nitrogen molecule (N₂), which would result in a fragment ion at m/z 201. Cleavage of the chloromethyl group or fragmentation of the chlorophenyl ring would also be expected.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy identifies the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and the CH₂ group (~2850-2960 cm⁻¹). Vibrations corresponding to the C=N and N=N bonds within the tetrazole ring would appear in the 1400-1600 cm⁻¹ region. A peak corresponding to the C-Cl stretch would be observed in the fingerprint region, typically between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic and tetrazole rings.

Table 2: Expected Vibrational Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (-CH₂) | 2850 - 2960 | IR, Raman |

| C=N, N=N Stretch (Tetrazole) | 1400 - 1600 | IR, Raman |

| C=C Stretch (Aromatic) | 1450 - 1600 | IR, Raman |

Note: These are generalized ranges and the exact positions would need experimental verification.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Should a suitable single crystal of the compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure. This technique would confirm the connectivity of the atoms, the planarity of the tetrazole and phenyl rings, and the bond lengths and angles within the molecule. It would also reveal how the molecules pack in the solid state, identifying any intermolecular interactions such as hydrogen bonds or π-stacking.

Elemental Analysis for Compositional Verification

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine) in the compound. The calculated elemental composition for C₈H₆Cl₂N₄ is:

Carbon (C): 41.59%

Hydrogen (H): 2.62%

Chlorine (Cl): 30.70%

Nitrogen (N): 24.25%

Experimental results from an elemental analyzer would be compared against these theoretical values to confirm the empirical formula and the purity of the synthesized compound.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Evaluation and Mixture Separation

Chromatographic methods are vital for assessing the purity of the compound and for separating it from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with potential additives like formic acid), would be a standard approach. The purity of the compound would be determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Given the compound's structure, GC could also be a viable technique for purity analysis, provided the compound is thermally stable and sufficiently volatile. A capillary column with a non-polar stationary phase would likely be used, coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Theoretical and Computational Chemistry Investigations of 5 Chloromethyl 1 4 Chlorophenyl 1h Tetrazole

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT Studies on Reaction Mechanisms)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in analyzing the electronic structure of tetrazole derivatives. These studies provide detailed information on molecular geometry, orbital energies, and charge distribution, which are crucial for understanding the molecule's stability and reactivity.

A comprehensive theoretical investigation on the closely related compound, 5-(4-chlorophenyl)-1H-tetrazole, using the B3LYP/6-311++G(d,p) level of theory, has elucidated its ground state structural and electronic properties. researchgate.net Analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. researchgate.net The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov

Table 1: Key Parameters from DFT Analysis of a Related Tetrazole

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. nih.gov |

| NBO Analysis | Analyzes interactions between filled and vacant orbitals. | Explains intramolecular charge transfer and stabilization. researchgate.net |

| MEP Map | Maps the electrostatic potential on the molecular surface. | Predicts sites for electrophilic and nucleophilic reactions. researchgate.netnih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For tetrazole derivatives, MD simulations are particularly valuable for conformational analysis and for understanding how these ligands interact with biological targets, such as proteins. nih.govnih.gov

MD simulations can investigate the stability of a ligand within the binding site of a protein. nih.gov By simulating the system for a significant period (e.g., 100 nanoseconds), researchers can observe the dynamics of the ligand-protein complex. Key metrics such as the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF) are calculated from the simulation trajectory. nih.gov

RMSD measures the average distance between the atoms of the ligand or protein over time, compared to a reference structure. A stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and remains in a stable binding pose. nih.gov

RMSF analyzes the fluctuation of individual atoms or residues around their average positions. This helps to identify which parts of the ligand or protein are flexible and which are more rigid during the interaction. nih.gov

These simulations provide a dynamic picture of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, revealing their persistence and strength over time, which is crucial for assessing the binding affinity and stability of the complex. nih.govnih.govbohrium.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (SMR) Studies for Tetrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models are widely used in medicinal chemistry to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.govnih.gov

For tetrazole derivatives, various QSAR models have been developed to predict a range of biological properties, including toxicity and therapeutic activities. nih.govresearchgate.net The process typically involves:

Data Collection : Assembling a dataset of tetrazole compounds with experimentally measured biological activities. nih.gov

Descriptor Calculation : Calculating a large number of numerical parameters, or "descriptors," that characterize the physicochemical properties of the molecules (e.g., topological, electronic, steric). nih.gov

Model Building : Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that links the descriptors to the observed activity. researchgate.net

Validation : Rigorously testing the model's predictive power using both internal and external validation techniques to ensure its reliability. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also employed. These techniques generate 3D contour maps that visualize the regions around the molecules where changes in steric, electrostatic, or other fields would likely lead to an increase or decrease in biological activity, providing intuitive guidance for structural modification. nih.gov

Table 2: Common Approaches in QSAR/SMR Studies for Tetrazoles

| Technique | Dimension | Description | Application Example |

| 2D-QSAR | 2D | Uses descriptors calculated from the 2D representation of the molecule. | Predicting acute toxicity of tetrazole compounds based on 2D structural descriptors. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | 3D | Uses 3D molecular fields (steric, electrostatic) to correlate structure with activity. nih.gov | Guiding the design of novel tetrazine derivatives with enhanced antitumor activity. nih.gov |

| Descriptor Selection | N/A | Algorithms like the Genetic Function Algorithm (GFA) select the most relevant descriptors for the model. researchgate.net | Building predictive models for anti-tubercular agents. researchgate.net |

Molecular Docking Simulations for Ligand-Target Interaction Prediction in In Vitro Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. For tetrazole derivatives, docking simulations are routinely used to predict their binding modes and affinities within the active sites of various enzymes and receptors. nih.govnih.govkashanu.ac.ir

The docking process involves a scoring function that estimates the binding energy of different ligand poses. The pose with the lowest binding energy is generally considered the most likely binding conformation. nih.gov The results of docking studies provide valuable insights into:

Binding Affinity : The calculated binding energy gives a qualitative estimate of how strongly a ligand binds to its target. nih.gov

Binding Mode : It reveals the specific orientation and conformation of the ligand within the receptor's active site. biorxiv.orgbiorxiv.org

Key Interactions : Docking identifies crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the ligand and specific amino acid residues of the protein. nih.govresearchgate.net

For instance, docking studies have been used to explore the interactions of tetrazole derivatives with targets like dihydrofolate reductase and the Abelson tyrosine-protein kinase, helping to explain their biological activity and providing a rationale for designing improved inhibitors. nih.govnih.gov

In silico Prediction Models for Molecular Properties and Reactivity Profiles

Beyond predicting ligand-target interactions, a wide array of in silico models are used to predict the fundamental molecular properties and reactivity profiles of compounds like 5-(chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole. These models are crucial for early-stage drug development, allowing for the filtering of compounds with undesirable characteristics before synthesis and testing. nih.gov

A key area of prediction is ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Various software and web servers can calculate properties that are predictive of a compound's pharmacokinetic behavior and potential toxicity. biotechnologia-journal.orgresearchgate.net Important predicted parameters include:

Lipinski's Rule of Five : A set of rules based on properties like molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are considered more likely to be orally bioavailable. biotechnologia-journal.org

Solubility (logS) : Aqueous solubility is a critical factor for drug absorption and distribution. biotechnologia-journal.org

Total Polar Surface Area (TPSA) : This property is correlated with drug transport characteristics, including intestinal absorption and blood-brain barrier penetration. biotechnologia-journal.org

Toxicity Prediction : Models can predict various toxicological endpoints, such as mutagenicity, hepatotoxicity, or irritancy, based on structural fragments present in the molecule. biotechnologia-journal.org

These in silico predictions provide a comprehensive profile of a molecule's drug-likeness and potential liabilities, enabling chemists to prioritize the most promising candidates for further development. nih.govbiotechnologia-journal.org

Applications in Advanced Materials Science and Specialized Organic Synthesis

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules and Heterocycles

The primary value of 5-(chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole in organic synthesis lies in its function as a potent intermediate. The chloromethyl group (-CH₂Cl) is a highly reactive electrophilic site, susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 1-(4-chlorophenyl)-1H-tetrazole-5-yl)methyl moiety into a wide array of molecular scaffolds.

This characteristic makes it a valuable precursor in multi-step syntheses. Chemists can replace the chlorine atom with various nucleophiles, including amines, thiols, alcohols, and carbanions, to construct more complex and functionally diverse molecules. The tetrazole ring itself is considered a privileged scaffold in medicinal chemistry, often used as a bioisostere for carboxylic acids, which can improve metabolic stability and lipophilicity in drug candidates. beilstein-journals.orgbeilstein-journals.org The ability to easily attach this desirable core to other fragments via the chloromethyl linker is a significant advantage in the development of novel compounds. beilstein-journals.orgbeilstein-journals.orgbeilstein-archives.org

Furthermore, the compound serves as a building block for creating a variety of heterocyclic systems. The reactive handle allows for intramolecular cyclization reactions to form fused-ring systems or for intermolecular reactions that build larger, more elaborate heterocyclic structures. The development of novel synthetic strategies using such tetrazole-based building blocks is an active area of research, aiming to streamline the creation of complex, drug-like molecules through efficient, multi-component reactions. beilstein-journals.orgbeilstein-journals.org

Integration into Polymer Systems and Macromolecular Architecture (e.g., as monomers or functional units)

The unique properties of the tetrazole ring, particularly its high nitrogen content and thermal stability, make it an attractive component for advanced polymers. This compound can be integrated into macromolecular architectures in two primary ways: as a functional unit or as a monomer for polymerization.

As a functional unit, the compound can be grafted onto existing polymer backbones through the reaction of its chloromethyl group. This post-polymerization modification allows for the precise introduction of the tetrazole moiety, imparting specific properties to the final material, such as enhanced thermal stability, altered solubility, or the ability to coordinate with metal ions.

Alternatively, the compound can be modified to act as a monomer. For instance, the chloromethyl group can be converted into other polymerizable functionalities, such as a vinyl or acrylate (B77674) group. A recent study demonstrated a new synthetic route for nitrogen-decorated polymers by first using a multi-component reaction to create α,ω-diene monomers decorated with 1,5-disubstituted tetrazoles, followed by a light-induced thiol-ene polymerization. This approach resulted in novel tetrazole-decorated polymers with molecular weights up to 62,000 g mol⁻¹, paving the way for new materials in fields from biomedicine to energy storage.

Table 1: Properties of Tetrazole-Decorated Polymers via Thiol-Ene Polymerization This table is representative of the types of data obtained from the polymerization of tetrazole-containing monomers, based on findings from related studies.

| Monomer System | Polymerization Method | Molecular Mass (Mn, g/mol ) | Dispersity (Đ) | Thermal Decomposition Temp. |

| Aliphatic Dithiol + Tetrazole Diene | Thiol-Ene | 20,500 - 62,800 | 1.4 - 3.2 | ~250-300°C |

| Aromatic Dithiol + Tetrazole Diene | Thiol-Ene | 15,000 - 45,000 | 1.5 - 2.8 | ~300-350°C |

Development of High-Nitrogen Content Materials (e.g., for energetic applications)

Tetrazoles are a well-established class of high-nitrogen heterocyclic compounds used in the formulation of energetic materials. chemistry-chemists.com The high number of nitrogen-nitrogen bonds in the tetrazole ring leads to a large, positive heat of formation, which releases a significant amount of energy upon decomposition. nih.gov This makes them valuable components in explosives, propellants, and pyrotechnics. chemistry-chemists.com

The compound this compound, with four nitrogen atoms in its five-membered ring, possesses a high nitrogen content. Its close analog, 5-(chloromethyl)-1-phenyl-1H-tetrazole, is specifically noted for its use as a precursor in the synthesis of high-energy materials. The stability of the tetrazole ring, combined with its high energy density, allows for its integration into formulations requiring specific energetic properties.

Research in this field focuses on designing molecules that balance high energy output with sufficient thermal and mechanical stability. The development of novel N-rich energetic materials based on triazole-tetrazole systems has yielded compounds with stabilities and detonation velocities that significantly surpass traditional materials like HMX. rsc.org The synthesis of various tetrazole derivatives, including N-oxides and energetic salts, is a key strategy to further enhance performance characteristics like detonation velocity and oxygen balance. nih.govmdpi.com

Table 2: Comparative Energetic Properties of Tetrazole-Based Compounds Data compiled from studies on various energetic tetrazole derivatives to illustrate performance metrics.

| Compound | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) |

| 1-Hydroxy-5H-tetrazole (HTO) | 1.67 | +259 (as hydroxylammonium salt) | 9284 (as hydroxylammonium salt) |

| 1-(Azidomethyl)-5H-tetrazole (AzMT) | 1.53 | +654.5 | 8996 |

| 1-Hydroxy-5-methyltetrazole (Hydrazinium Salt) | N/A | N/A | 8109 |

Source: nih.govmdpi.comresearchgate.net

Catalytic Applications as Ligands in Transition Metal Catalysis

The tetrazole ring contains four nitrogen atoms, which possess lone pairs of electrons capable of coordinating with transition metal ions. This property allows tetrazole derivatives, including this compound, to act as ligands in the formation of metal-organic complexes. The parent compound, 5-(chloromethyl)-1-phenyl-1H-tetrazole, is known to serve as a ligand in coordination chemistry.

The resulting coordination compounds can exhibit novel structural, electronic, and magnetic properties. More importantly, they can function as catalysts for a variety of organic transformations. The specific arrangement of the nitrogen atoms allows tetrazoles to act as monodentate or bidentate ligands, influencing the geometry and reactivity of the metal center. Researchers have successfully synthesized copper(II) complexes with 5-methyl-1H-tetrazole ligands, demonstrating the formation of stable binuclear structures. rsc.org Similarly, 1-(azidomethyl)-5H-tetrazole has been described as a powerful ligand for creating highly energetic coordination compounds. researchgate.net

By modifying the substituents on the tetrazole ring and the phenyl group, it is possible to fine-tune the electronic and steric properties of the ligand, thereby influencing the activity and selectivity of the resulting catalyst. The development of such tetrazole-based catalysts is a promising area for creating efficient and selective catalytic systems.

Investigation as Corrosion Inhibitors: Adsorption Mechanisms and Surface Interactions

Tetrazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. A close analog, 5-(4-chlorophenyl)-1H-tetrazole, has been shown to be a highly effective corrosion inhibitor for mild steel in 1M HCl solution, an environment common in industrial processes like acid pickling and oil well acidizing. bhu.ac.inbhu.ac.in

The mechanism of inhibition involves the adsorption of the tetrazole molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net Studies show that the inhibition efficiency increases with the concentration of the inhibitor. bhu.ac.inbhu.ac.in The adsorption process for 5-(4-chlorophenyl)-1H-tetrazole on a mild steel surface is well-described by the Langmuir adsorption isotherm, which suggests the formation of a uniform monolayer on the surface. bhu.ac.inbhu.ac.in

This adsorption is a result of complex surface interactions:

Chemisorption: The lone pair electrons of the nitrogen atoms in the tetrazole ring can form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface.

Physisorption: The protonated tetrazole molecules can be electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of chloride ions from the HCl solution.

π-Orbital Interactions: The π-electrons of the aromatic phenyl and tetrazole rings can also interact with the metal surface.

Potentiodynamic polarization studies reveal that 5-(4-chlorophenyl)-1H-tetrazole acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bhu.ac.inbhu.ac.in Surface analysis techniques like Scanning Electron Microscopy (SEM) confirm the formation of a protective film, showing a significantly smoother surface on the inhibited metal compared to the uninhibited, corroded surface. bhu.ac.in

Table 3: Inhibition Efficiency of 5-(4-chlorophenyl)-1H-tetrazole on Mild Steel in 1M HCl Data from weight loss measurements showing the relationship between inhibitor concentration and protective efficiency.

| Inhibitor Concentration (ppm) | Corrosion Rate (mmpy) | Inhibition Efficiency (%) |

| 0 | 1.25 | - |

| 100 | 0.42 | 66.4 |

| 200 | 0.26 | 79.2 |

| 300 | 0.18 | 85.6 |

| 400 | 0.13 | 89.6 |

| 500 | 0.08 | 93.6 |

Investigations of Molecular and Biochemical Interactions in in Vitro Systems

Molecular Bioisosteric Replacement Studies with Carboxylic Acid and Amide Moieties

The tetrazole ring is a well-established bioisostere for the carboxylic acid group, a substitution strategy frequently employed in drug design to enhance a molecule's pharmacological profile. This bioisosteric relationship is founded on several key similarities. The 1H-tetrazole moiety has a pKa value comparable to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and mimic the hydrogen bonding interactions of a carboxylate group with biological receptors.

This replacement can lead to significant improvements in metabolic stability and cell membrane permeability, which are often challenges with carboxylic acid-containing compounds. The delocalized aromatic system of the tetrazole ring contributes to increased lipophilicity compared to the more polar carboxylic acid group. Furthermore, tetrazoles are generally less susceptible to the metabolic reactions that carboxylic acids undergo, such as glucuronidation.

While specific bioisosteric studies involving 5-(chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole are not detailed in the available literature, the principles apply to the 1,5-disubstituted tetrazole scaffold. The successful application of this strategy is exemplified by numerous approved drugs where a tetrazole ring replaced a carboxylic acid to improve potency, bioavailability, and metabolic properties.

Enzyme Inhibition Studies and Characterization of Molecular Targets

The 1,5-diaryl tetrazole scaffold, to which this compound belongs, has been specifically investigated for its enzyme inhibitory potential.

Cytochrome P450 (CYP) and Bcl-2 Apoptosis Regulator: A review of scientific literature did not yield specific studies detailing the inhibitory activity of this compound against cytochrome P450 enzymes or its interaction with the Bcl-2 apoptosis regulator.

Cyclooxygenase (COX) Enzymes: Research has been conducted on novel 1,5-diaryl tetrazole derivatives as potential inhibitors of cyclooxygenase-2 (COX-2). madridge.org This class of enzymes is a key target in the development of anti-inflammatory drugs. Molecular docking studies on some of these tetrazole derivatives showed that they fit well within the active site of the COX-2 enzyme, with the pharmacophore unit oriented away from the active site of the COX-1 isoform. madridge.org This suggests a potential for selective inhibition, a desirable trait for reducing the gastrointestinal side effects associated with non-selective COX inhibitors. madridge.org One lead compound from a series of 1,5-disubstituted tetrazoles demonstrated an IC50 value of 3 µM for COX-2, while being largely inactive against COX-1 (IC50 > 200 µM). madridge.org

Receptor Binding Profiling and Molecular Recognition Mechanisms

Specific receptor binding profiles for this compound are not publicly documented. However, research into the broader class of 1,5-disubstituted tetrazoles provides insight into their molecular recognition mechanisms. It has been noted that a tetrazole moiety can facilitate unique interactions within a receptor binding pocket that differ from its carboxylic acid bioisostere. For instance, a tetrazole can bury a water molecule beneath it, enabling several close contacts with the receptor that are not possible for the corresponding carboxylic acid. nih.gov

Furthermore, the 1,5-disubstituted tetrazole scaffold has been used to develop small-molecule antagonists of the programmed cell death protein 1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint. rsc.org In this context, the tetrazole-based compounds were designed to bind to PD-L1, demonstrating that this scaffold can be effectively utilized to disrupt specific protein-protein interactions at the receptor level. rsc.org

Studies on Selective Cytotoxicity and Apoptosis Induction in In Vitro Cell Models

The 1,5-diaryl tetrazole structural class has been identified as possessing potent antiproliferative and cytotoxic activities against various cancer cell lines. nih.gov The mechanism of action for these compounds often involves the disruption of microtubule dynamics, a critical process for cell division. nih.govresearchgate.netnih.gov

Studies on certain 1-aryl-5-substituted tetrazoles have shown that they act as microtubule destabilizers by binding to tubulin at the colchicine (B1669291) binding site. nih.govresearchgate.net This interaction inhibits tubulin polymerization, leading to the disorganization of the microtubule network within the cell. researchgate.netnih.gov The disruption of the mitotic spindle apparatus causes cells to arrest in the G2/M phase of the cell cycle. researchgate.netnih.gov

Prolonged G2/M arrest ultimately triggers programmed cell death, or apoptosis. The apoptotic mechanism induced by this class of tetrazoles has been shown to proceed through the intrinsic mitochondrial pathway, characterized by the activation of initiator caspase-9 and effector caspase-3. nih.gov For example, one study on a series of 1,5-diaryl tetrazoles identified compounds with IC50 values in the low nanomolar range against several human cancer cell lines, including HL-60 (leukemia), HeLa (cervical cancer), and HT-29 (colon cancer). nih.gov

Investigations of In Vitro Antimicrobial and Antitubercular Molecular Interactions

Derivatives of tetrazole have been evaluated for their efficacy against various microbial pathogens, including bacteria and Mycobacterium tuberculosis.

Antimicrobial Activity: A study specifically investigating the antibacterial effects of 5-(4-chlorophenyl)-1H-tetrazole, a close structural analog of the subject compound, was conducted against several bacterial strains. jmchemsci.comjmchemsci.com The compound showed limited activity, only demonstrating a low sensitivity against Pseudomonas aeruginosa. jmchemsci.com However, its oxime precursor exhibited broader inhibitory activity against strains including Escherichia coli, P. aeruginosa, Bacillus subtilis, Klebsiella pneumoniae, and Staphylococcus aureus. jmchemsci.com The minimum inhibitory concentrations (MIC) for 5-(4-chlorophenyl)-1H-tetrazole were determined to be in the range of 1.25 to 2.5 mg/mL, with the compound showing a bactericidal effect. jmchemsci.comjmchemsci.com

| Bacterial Strain | Inhibition Zone (mm) for 5-(4-chlorophenyl)-1H-tetrazole | MIC (mg/mL) for 5-(4-chlorophenyl)-1H-tetrazole |

|---|---|---|

| Escherichia coli A | 0 | >2.5 |

| Escherichia coli H | 0 | >2.5 |

| Pseudomonas aeruginosa A | 9 | 1.25 |

| Bacillus subtilis A | 0 | >2.5 |

| Klebsiella pneumoniae H | 0 | >2.5 |

| Staphylococcus aureus A | 0 | >2.5 |

| Staphylococcus aureus H | 0 | >2.5 |

Data derived from a study on the antibacterial effect of 5-(4-chlorophenyl)-1H-tetrazole. jmchemsci.com

Antitubercular Activity: In the context of antitubercular research, the substitution pattern on the tetrazole core is crucial for activity. One study screened various tetrazole derivatives against M. tuberculosis strain H37Rv and found that compounds featuring a 4-chlorophenyl group on the core structure were moderately active. nih.gov This indicates that the 1-(4-chlorophenyl) moiety of the subject compound is a favorable feature for potential antitubercular effects. Other research on complex tetrazole hybrids has identified compounds with significant inhibitory activity against M. tuberculosis, with some showing MIC values as low as 12.5 µg/mL. acs.orgnih.gov

Future Research Directions and Emerging Paradigms in Tetrazole Chemistry

Exploration of Novel and Efficient Synthetic Pathways for Highly Substituted Tetrazoles

The synthesis of tetrazoles has traditionally been dominated by the [3+2] cycloaddition of nitriles with azides. scielo.brresearchgate.netnih.gov However, this method often involves harsh conditions, toxic reagents like organometallic azides, or the use of strong Lewis acids. scielo.brresearchgate.net Future research is intensely focused on developing greener, more efficient, and versatile synthetic routes.

A key innovation lies in the use of novel building blocks. Instead of traditional late-stage functionalization from nitrile precursors, strategies employing diversely protected tetrazole aldehydes as versatile starting materials are gaining traction. beilstein-journals.org This approach allows for the incorporation of the tetrazole group into complex molecules through multicomponent reactions (MCRs), which are highly valued in drug discovery for their efficiency and ability to generate molecular diversity. beilstein-journals.org

Catalysis is another major frontier. The development of heterogeneous, recyclable catalysts offers significant environmental and economic advantages. Research has demonstrated the efficacy of various catalytic systems in synthesizing 5-substituted-1H-tetrazoles, a class to which the parent structure of the title compound belongs. These advancements highlight a shift towards more sustainable synthetic practices.

| Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|

| CuSO₄·5H₂O | DMSO | Readily available, environmentally friendly, short reaction times, and good to excellent yields. | scielo.br |

| Nano-TiCl₄·SiO₂ | DMF | Heterogeneous, eco-friendly, recoverable and reusable (at least three times), high yields. | scielo.org.zaresearchgate.net |

| Silica (B1680970) Sulfuric Acid | DMF | High conversions and yields, operational simplicity, cost-effective, and reusable catalyst. | mdpi.com |

| Chitosan Supported Magnetic Ionic Liquid (CSMIL) | Not Specified | Novel heterogeneous biopolymer-supported catalyst, environmentally friendly, and reusable. | rsc.org |

Furthermore, a patented production method for 5-chloromethyl tetrazole involves a multi-step process starting from hydroxyacetonitrile and sodium azide (B81097), proceeding through protection, chlorination with thionyl chloride, and subsequent deprotection. google.com This pathway was developed to avoid the use of chloromethyl cyanide and aluminum chloride, which can form dangerously explosive aluminum azide. google.com Such safety-oriented process development is crucial for industrial-scale production.

Advancements in Mechanistic Understanding of Chemical Transformations and Reactivity

A deeper understanding of the electronic structure and reactivity of the tetrazole ring is paramount for designing new transformations and predicting molecular behavior. The reactivity of tetrazoles can be complex; for instance, certain 5-mercapto-1H-tetrazoles exhibit ambident reactivity, capable of reacting at different sites depending on the conditions. nih.gov

For a molecule closely related to the title compound, 5-(4-chlorophenyl)-1H-tetrazole, theoretical studies using Density Functional Theory (DFT) have provided significant insights. researchgate.net Molecular electrostatic potential (MEP) analysis is used to identify the electrophilic and nucleophilic sites within the molecule. researchgate.net In this analogue, negative potential sites are concentrated on the nitrogen atoms, indicating their susceptibility to electrophilic attack, while positive potential sites are found around the hydrogen atoms. researchgate.net

Integration into Advanced Functional Materials and Nanotechnology

The unique properties of the tetrazole ring, including its high nitrogen content and thermal stability, make it an attractive component for advanced materials. mdpi.com Tetrazole derivatives have applications as specialty explosives, in information recording systems, and as ligands in coordination chemistry. mdpi.comscielo.br

The intersection of tetrazole chemistry and nanotechnology is a particularly promising area. The synthesis of tetrazoles is increasingly benefiting from nano-catalysis, as seen with the use of nano-TiCl₄·SiO₂. scielo.org.za This heterogeneous catalyst, with particle sizes in the range of 14–41 nm, provides an efficient and environmentally benign method for producing tetrazole derivatives. scielo.org.zaresearchgate.net The use of such nanomaterials as catalysts not only improves reaction efficiency but also simplifies product purification and catalyst recycling, aligning with the principles of green chemistry. scielo.org.za The integration of functionalized tetrazoles like 5-(chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole onto nanomaterial surfaces could lead to novel hybrid materials with tailored electronic, optical, or energetic properties.

Expansion of Computational Chemistry Methodologies for Predictive Modeling

Computational chemistry is an indispensable tool for predicting the properties and reactivity of new molecules, thereby accelerating the design and discovery process. For tetrazole systems, DFT calculations have proven effective in elucidating structural and electronic characteristics.

A comprehensive computational study on 5-(4-chlorophenyl)-1H-tetrazole using the B3LYP/6-311++G(d,p) level of theory provides a template for modeling the title compound. researchgate.net Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding chemical reactivity. The energy gap between HOMO and LUMO provides information about the molecule's kinetic stability and chemical hardness. researchgate.net These parameters, along with others derived from the orbital energies, can be used to predict how the molecule will interact with other reagents. researchgate.net

| Parameter | Calculated Value | Significance |

|---|---|---|

| E(HOMO) | -8.165 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E(LUMO) | -1.491 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 6.674 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Electronegativity (χ) | 4.8275 eV | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | 3.337 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 3.483 eV | Global reactivity index that measures stabilization energy upon accepting electrons. |

| Dipole Moment | 4.887 Debye | Indicates the overall polarity of the molecule. |

Data sourced from a theoretical evaluation using the DFT/B3LYP/6-311++G(d,p) method. researchgate.net

By applying these computational methodologies to this compound, researchers can predict its reactivity, stability, and potential interactions with biological targets or material surfaces, guiding experimental efforts more effectively.

Discovery of New Molecular Targets and Mechanisms in Biochemical Systems through In Vitro Studies

While specific in vitro studies on this compound are not widely published, the broader class of tetrazole derivatives has been extensively investigated, revealing a wide spectrum of biological activities. researchgate.netisfcppharmaspire.com These studies provide a strong rationale for exploring the biochemical potential of the title compound. The tetrazole moiety is a key component in numerous drugs, and its derivatives have shown antibacterial, antifungal, anticancer, and antiviral properties. researchgate.netnih.govresearchgate.net

In vitro screening against various cell lines and pathogens is a cornerstone of discovering new molecular targets. For instance, novel pyrazole-tetrazole hybrids have been synthesized and evaluated for their antitumor activity against human cancer cell lines. researchgate.netnih.gov Some of these compounds exhibited potent, broad-spectrum activity with GI₅₀ values in the nanomolar range against certain cell lines. researchgate.netnih.gov Similarly, other tetrazole derivatives have shown significant anti-inflammatory effects in lipopolysaccharide-induced BV2 microglial cells by inhibiting nitric oxide production and the expression of iNOS and COX-2. nih.gov

The discovery of small molecules that can inhibit the PD-1/PD-L1 immune checkpoint pathway is a major goal in cancer immunotherapy. nih.gov Recently, 1,5-disubstituted tetrazoles have been identified as a novel scaffold for developing low-molecular-weight inhibitors of PD-L1, demonstrating the continued relevance of tetrazoles in targeting new and complex biological systems. nih.gov

| Compound Class/Derivative | Biological Target/Assay | Observed Activity/Finding | Reference |

|---|---|---|---|

| Pyrazolo-oxadiazole-tetrazole hybrids | Antitumor screening (NCI-60 cell line panel) | Compound 14 showed potent activity with GI₅₀ MG-MID of 0.08 µM. | researchgate.netnih.gov |

| Pyrazolo-hydrazide-tetrazole hybrids | Hepatitis-C Virus (HCV) replication in HepG2 cells | Inhibited replication of both HCV RNA (+) and (-) strands. | researchgate.netnih.gov |

| 1,5-disubstituted tetrazoles | PD-L1 protein (Immune checkpoint) | Identified as potent candidates with sub-micromolar PD-L1 affinities. | nih.gov |

| Benzimidazole-tetrazole derivatives | Antifungal screening (Candida albicans) | Showed activity comparable to the reference drug fluconazole. | ajgreenchem.com |

| Acrylonitrile-tetrazole derivatives | Cytotoxicity assay (A431 & HCT116 cancer cells) | Derivative 4c identified as a potential drug against epidermoid carcinoma. | nih.gov |